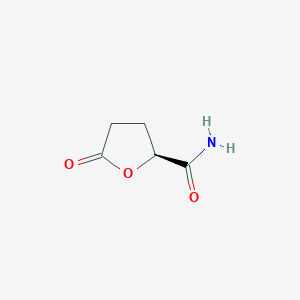

(2S)-5-Oxooxolane-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

(2S)-5-oxooxolane-2-carboxamide |

InChI |

InChI=1S/C5H7NO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2,(H2,6,8)/t3-/m0/s1 |

InChI Key |

AOFIVJOZERJBKG-VKHMYHEASA-N |

Isomeric SMILES |

C1CC(=O)O[C@@H]1C(=O)N |

Canonical SMILES |

C1CC(=O)OC1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2s 5 Oxooxolane 2 Carboxamide and Its Derivatives

Approaches for the Conversion of (2S)-5-Oxooxolane-2-carboxylic Acid to the Carboxamide Analogue

Once the (2S)-5-Oxooxolane-2-carboxylic acid core is obtained, the next step is the conversion of the carboxylic acid functional group into a primary carboxamide. This is a standard transformation in organic synthesis, and numerous methods are available. researchgate.net

The general approach involves the activation of the carboxylic acid to make the carbonyl carbon more electrophilic, followed by nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. Direct reaction with ammonia is typically not feasible and requires harsh conditions. Therefore, coupling reagents are commonly employed to facilitate this amide bond formation under mild conditions, which helps to prevent racemization and side reactions. researchgate.net

Common strategies include:

Activation as Acyl Halides: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia.

Use of Coupling Reagents: A wide variety of coupling reagents can be used to form the amide bond directly. These reagents activate the carboxylic acid in situ. researchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Reference |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | researchgate.net |

| Organophosphorus Reagents | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | researchgate.net |

The choice of reagent and reaction conditions depends on the scale of the synthesis, desired purity, and economic factors. For instance, using a reagent like EDC in combination with HOBt is a common and effective method for producing high yields of amides with minimal side products. researchgate.net

Enantioselective Synthetic Approaches to the Chiral Oxooxolane System

Transition-metal catalysis offers powerful tools for the enantioselective construction of chiral molecules, including heterocyclic systems. mdpi.com Although specific examples for (2S)-5-Oxooxolane-2-carboxamide are not extensively documented, general principles of asymmetric catalysis can be applied. nih.govresearchgate.net

Potential strategies include:

Asymmetric Hydrogenation: An appropriately substituted prochiral α,β-unsaturated ester or acid could be hydrogenated using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to establish the stereocenter. Subsequent cyclization would yield the chiral lactone.

Catalytic Asymmetric Cycloaddition: Reactions such as [3+2] cycloadditions catalyzed by chiral transition-metal complexes could be envisioned to construct the oxooxolane ring with high enantioselectivity. researchgate.net

C-H Functionalization: Enantioselective C-H activation and subsequent functionalization of a simpler precursor molecule using chiral palladium or rhodium catalysts is an emerging strategy for building complex chiral structures. researchgate.net

These methods provide pathways to chiral lactones that might be difficult to access through classical resolution or chiral pool approaches. mdpi.combeilstein-journals.org

Beyond transition-metal catalysis, other stereoselective strategies can be employed to control the formation of the chiral center in the oxooxolane system. youtube.com

Key approaches include:

Chiral Auxiliaries: A chiral auxiliary can be attached to a prochiral substrate to direct a diastereoselective reaction, such as a Michael addition or an alkylation, to form the carbon skeleton of the oxooxolane. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, can catalyze enantioselective reactions. An asymmetric Michael addition of a nucleophile to an appropriate acrylate (B77674) derivative, catalyzed by a chiral amine, could be a viable route to an intermediate that can be cyclized to the desired chiral lactone.

Substrate-Controlled Synthesis: In more complex derivatives, existing stereocenters in the substrate can direct the stereochemical outcome of subsequent reactions, including the lactonization step, to form the desired diastereomer. rsc.orgnih.gov

These methods are at the forefront of modern organic synthesis and offer powerful alternatives for the stereocontrolled synthesis of chiral building blocks like this compound. nih.gov

Modern Synthetic Techniques for Oxooxolane Carboxamides (e.g., Microwave-Assisted Synthesis)

The quest for more efficient, rapid, and environmentally benign synthetic methods has led to the adoption of modern techniques in the preparation of this compound and its derivatives. Among these, microwave-assisted synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods. sphinxsai.com This section explores the application of microwave irradiation in the synthesis of oxooxolane carboxamides, highlighting its benefits and providing insights into the reaction conditions and outcomes.

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This direct and efficient heating often leads to a dramatic reduction in reaction times, from hours to mere minutes, and can result in higher product yields and purity. sphinxsai.comnih.gov The synthesis of amide bonds, a key step in the formation of oxooxolane carboxamides, has been shown to be particularly amenable to microwave irradiation. mdpi.comnih.gov

One of the primary approaches for synthesizing this compound is the direct amidation of (2S)-5-Oxooxolane-2-carboxylic acid (pyroglutamic acid). Under microwave irradiation, this reaction can be carried out under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. mdpi.comjocpr.com The use of a catalyst, such as ceric ammonium (B1175870) nitrate, can further enhance the reaction rate and yield. mdpi.comnih.gov

For instance, the direct amidation of a carboxylic acid with an amine under microwave irradiation can be completed in as little as two hours, a significant improvement over conventional methods that may require much longer reaction times. mdpi.com The general procedure involves mixing the carboxylic acid, the amine, and a catalytic amount of a promoter, and then subjecting the mixture to microwave irradiation at a controlled temperature.

The synthesis of derivatives of this compound can also be efficiently achieved using microwave technology. For example, the synthesis of N-substituted pyroglutamides can be performed by reacting pyroglutamic acid with various amines under microwave irradiation. The conditions can be optimized for different substrates to achieve high yields in short reaction times.

A comparative study between conventional heating and microwave-assisted synthesis for various heterocyclic compounds, including those with structures similar to oxooxolane carboxamides, has consistently demonstrated the superiority of the microwave approach. sphinxsai.comnih.govjaveriana.edu.coresearchgate.netresearchgate.netnih.gov The following table summarizes typical findings from such comparative studies, illustrating the significant advantages of microwave-assisted synthesis.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2-15 hours | Lower | sphinxsai.com |

| Microwave-Assisted Synthesis | 2-8 minutes | Higher | sphinxsai.com |

Furthermore, microwave-assisted synthesis has been successfully applied to the formation of related γ-lactone structures. In one study, a microwave-assisted 1,3-dipolar cycloaddition was a key step in the synthesis of a γ-lactone carboxylic acid, with a reaction time of just 10 minutes at 180°C, resulting in a 70% yield. researchgate.net This demonstrates the potential for microwave irradiation to facilitate complex ring-forming reactions in the synthesis of oxooxolane-based structures.

The table below provides a summary of representative conditions and outcomes for microwave-assisted synthesis of amides and related heterocyclic compounds, which can be extrapolated for the synthesis of this compound and its derivatives.

| Reactants | Catalyst/Solvent | Microwave Power/Temp | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid + Amine | Ceric Ammonium Nitrate (CAN) / Solvent-free | Controlled Temp | 2 hours | Good to Excellent | mdpi.comnih.gov |

| Aldehyde + Cyanoacetamide | Ammonium Acetate / Solvent-free | 160-320 W | 30-60 sec | High | oatext.com |

| N-aryl-3-oxobutanamide + Aldehyde + Urea | PTSA / Solvent-free | 200 W | Specified in study | High | jocpr.com |

| Isatin + Malonic Acid | Piperidine or Triethylamine / Dioxane | MW activation | 5-10 min | Up to 98% | nih.gov |

Stereochemical Control and Enantioselective Aspects in Oxooxolane Carboxamide Research

Significance of the (2S) Configuration for Oxooxolane Carboxamides

The (2S) configuration of 5-oxooxolane-2-carboxamide, which is derived from L-pyroglutamic acid, is often the biologically active enantiomer in many chiral drug candidates. This stereospecificity is a common theme in pharmacology, where only one enantiomer of a drug molecule fits correctly into the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket.

While direct biological activity data for (2S)-5-Oxooxolane-2-carboxamide is not extensively documented in publicly available research, the significance of the (2S) stereocenter can be inferred from studies on structurally related pyroglutamide derivatives. For instance, research on various pyroglutamide-based compounds has consistently shown that the biological effect is enantiomer-dependent. The (2S) configuration is crucial for the interaction with specific biological targets, leading to the desired therapeutic effect. The (2R) enantiomer, in contrast, may exhibit lower activity, different activity, or in some cases, undesirable side effects. This underscores the critical need for stereocontrolled synthesis to produce the enantiomerically pure (2S) form for research and potential therapeutic applications.

The inherent chirality of biological systems, composed of L-amino acids and D-sugars, dictates this stereoselectivity. The precise spatial orientation of the carboxamide and the lactone ring in the (2S) enantiomer allows for optimal interactions, such as hydrogen bonding and hydrophobic interactions, with the target protein. Any deviation from this specific three-dimensional structure, as in the (2R) enantiomer, can lead to a significant loss of binding affinity and, consequently, biological activity.

Impact of Stereochemistry on Derivatization Pathways and Molecular Recognition

The stereochemistry at the C2 position of this compound has a profound influence on its chemical reactivity and how it is recognized by other molecules, a process known as molecular recognition.

Derivatization Pathways: When subjecting this compound to further chemical modifications, the stereocenter can direct the stereochemical outcome of the reaction. For instance, reactions at the lactone ring or the carboxamide group can be influenced by the steric hindrance imposed by the substituent at the chiral center. This can lead to the formation of one diastereomer in preference to another, a phenomenon known as diastereoselective synthesis. The ability to control the stereochemistry of subsequent modifications is crucial for building more complex molecules with defined three-dimensional structures.

Molecular Recognition: Molecular recognition is the foundation of many biological processes and is highly dependent on stereochemistry. The specific 3D shape of this compound, dictated by its (2S) configuration, determines how it interacts with other chiral molecules, including biological receptors and enzymes.

The key interactions that govern molecular recognition include:

Hydrogen Bonding: The amide and lactone carbonyl groups can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. The spatial orientation of these groups is fixed by the stereocenter.

Dipole-Dipole Interactions: The polar bonds within the molecule create a specific dipole moment, which influences its interaction with other polar molecules.

The principles of molecular recognition are not only crucial for understanding the biological activity of this compound but also for the design of synthetic receptors capable of selectively binding to it. Such receptors could have applications in chiral sensing, separation, and catalysis.

Advanced Derivatization and Structural Elaboration of the 2s 5 Oxooxolane 2 Carboxamide Scaffold

Functionalization Strategies at the Amide Nitrogen

The amide nitrogen of the (2S)-5-Oxooxolane-2-carboxamide scaffold is a prime target for functionalization, allowing for the introduction of a wide array of substituents to modulate the molecule's properties. Strategies analogous to those used on pyroglutamides and other carboxamides are directly applicable.

N-Alkylation and N-Arylation: The nucleophilic character of the amide nitrogen facilitates N-alkylation and N-arylation reactions. Standard N-alkylation can be achieved using various alkyl halides in the presence of a suitable base. mdpi.com More advanced cross-coupling reactions, which are well-documented for pyroglutamate (B8496135) and other heterocyclic amides, offer a powerful route to N-aryl derivatives. mdpi.com Copper- and nickel-catalyzed methods are particularly effective. For instance, copper-catalyzed N-H arylation using arylboronic acids provides a mild and versatile method for creating a carbon-nitrogen bond. chemrxiv.orgorganic-chemistry.org Similarly, nickel-catalyzed N-H arylation with more accessible aryl bromides has been demonstrated as a robust method, even in aqueous conditions for peptide modification. digitellinc.com These reactions typically tolerate a broad range of functional groups on the aryl partner.

Amide Bond Formation and Transamidation: Beyond simple alkyl or aryl groups, more complex functionalities can be installed. One common approach involves reacting a precursor, such as an acid chloride or an activated ester, with a primary or secondary amine to form the desired amide. An alternative strategy for creating N-substituted ureas involves the reaction of a related carbohydrazide (B1668358) with various isocyanates. nih.gov Furthermore, advanced transamidation chemistry, which has been used on complex scaffolds, allows for the direct conversion of one amide into another. This can be achieved via a two-step, one-pot protocol where an auxiliary amide (like an 8-aminoquinoline (B160924) amide) is activated and subsequently displaced by a wide range of primary and secondary amines. mdpi.com This method is notable for its mild conditions and tolerance of other sensitive functional groups. mdpi.com

| Entry | Coupling Partner | Catalyst/Reagents | N-Substituent | Reference |

| 1 | Arylboronic Acid | Cu(OAc)₂ | Aryl | chemrxiv.org |

| 2 | Aryl Bromide | Nickel/Photoredox | Aryl | digitellinc.com |

| 3 | Alkyl Halide | Base (e.g., K₂CO₃) | Alkyl | mdpi.com |

| 4 | Isocyanate | N/A (on hydrazide) | Substituted Urea | nih.gov |

| 5 | Amine | Boc₂O/DMAP (Transamidation) | Various | mdpi.com |

| Interactive Table 1: Representative Strategies for N-Functionalization of Carboxamide Scaffolds. |

Introduction of Substituents on the Oxolane Ring System

Modifying the oxolane ring itself introduces further structural diversity. The C3 and C4 positions are the primary targets for substitution, which can be achieved through various synthetic routes, often involving the formation of an enolate intermediate.

Alkylation of Enolates: The protons alpha to the lactone carbonyl (at the C3 position) and alpha to the carboxamide (also C3) can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. bham.ac.uk This enolate is a potent nucleophile that can react with electrophiles, such as primary alkyl halides, in an SN2 reaction to install a substituent at the C3 position. 182.160.97libretexts.orgyoutube.com The stereochemical outcome of this reaction can often be controlled by the reaction conditions.

Conjugate Addition Reactions: The C4 position can be functionalized through Michael addition reactions. In analogous pyroglutamate systems, it has been shown that forming an enolate under specific conditions (e.g., using LiHMDS with an N-Boc protected substrate) can favor deprotonation at C4. researchgate.net This C4-enolate can then react with Michael acceptors like α,β-unsaturated esters or nitriles to introduce a substituent at that position. clockss.org Another powerful method involves the enantioselective Michael addition of amino ester imines to acrylate (B77674) acceptors, catalyzed by a cyclopropenimine Brønsted base, to generate precursors for substituted pyroglutamates. nih.gov

Synthesis from Substituted Precursors: An alternative to post-synthesis modification is to build the ring with the desired substituents already in place. For example, substituted γ-butyrolactones can be synthesized from aryl acetonitriles and epoxides. google.com Another approach involves the cyclization of δ-nitro alcohols, which is compatible with a wide range of functional groups and provides access to polysubstituted γ-butyrolactones. nih.gov Starting with substituted itaconic acid derivatives is also a viable strategy for accessing 5-oxopyrrolidines with substituents at the C3 and C4 positions, a method that is conceptually transferable to the oxooxolane series. nih.govnih.gov

| Position | Method | Key Reagents | Type of Substituent | Reference |

| C3 (α to C=O) | Enolate Alkylation | LDA, Alkyl Halide | Alkyl | libretexts.org |

| C4 (β to C=O) | Michael Addition | LiHMDS, Michael Acceptor | Carbonyl, Cyano, etc. | researchgate.net |

| C3 / C4 | Cyclization | Substituted Itaconic Acid | Various | nih.gov |

| C3 / C4 | Cyclization | δ-Nitro Alcohols, Boc₂O | Various | nih.gov |

| Interactive Table 2: Selected Methods for Substitution on the Lactam/Lactone Ring. |

Rational Design and Synthesis of Structurally Varied Oxooxolane Carboxamide Analogues

The rational design of analogues is a cornerstone of modern medicinal chemistry, aiming to optimize biological activity and physicochemical properties through systematic structural modification. mdpi.com By applying structure-activity relationship (SAR) principles, analogues of this compound can be designed and synthesized to probe interactions with biological targets. nih.govnih.govmdpi.com This involves creating libraries of compounds where specific parts of the molecule are systematically varied.

The synthesis of such libraries can be streamlined using parallel synthesis techniques. For instance, a core intermediate, such as a 5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid, can be prepared and then amidated in parallel with a diverse set of amines to rapidly generate a large library of final carboxamide products. mdpi.com

Design strategies for the this compound scaffold would logically focus on three key areas:

N-Amide Substituent (R¹): Introduction of various alkyl, aryl, and heteroaryl groups to explore hydrophobic, aromatic, and hydrogen-bonding interactions. Chain length and flexibility can also be tuned.

C3-Position Substituent (R²): Alkylation at this position can introduce chirality and steric bulk, influencing how the molecule fits into a binding pocket.

C4-Position Substituent (R³): Substitution at this position can project vectors into new regions of space, potentially picking up additional favorable interactions with a target protein.

By synthesizing analogues with variations at these positions and assessing their biological activity, a comprehensive SAR can be developed, guiding the design of more potent and selective compounds. mdpi.com

Regioselective and Chemoselective Transformations for Scaffold Modification

The this compound scaffold possesses several reactive sites, making chemo- and regioselectivity crucial for controlled modification. The primary sites of reactivity are the lactone carbonyl, the amide N-H, and the α-protons at C3.

Control of Enolate Formation: As discussed previously, the site of enolate formation can be directed by the choice of protecting group on the nitrogen in the analogous pyroglutamate system. An N-Boc group favors deprotonation at C4, whereas an N-benzyl group favors deprotonation at the ester (C2, analogous to the C3 position here). researchgate.net This demonstrates that regioselective functionalization of the ring via enolate chemistry is highly feasible.

Selective Carbonyl Chemistry: The lactone carbonyl is susceptible to nucleophilic attack, which could lead to ring-opening. This reactivity can be exploited or must be suppressed depending on the desired transformation. In contrast, the amide carbonyl is generally less reactive. This difference allows for chemoselective reactions. For example, selective reduction of the lactone carbonyl while preserving the amide could be achieved using specific reducing agents. Conversely, methods for the reductive functionalization of amides, which may involve activation with agents like triflic anhydride (B1165640), can proceed in the presence of other carbonyl groups like esters or lactones. frontiersin.org

Control of N- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. bham.ac.uk Reaction with "soft" electrophiles, such as most alkyl halides, typically results in C-alkylation. However, reaction with "hard" electrophiles, like silyl (B83357) halides (e.g., TMSCl), preferentially yields the O-alkylated silyl enol ether. This predictable chemoselectivity allows for the selective formation of either a C-C or a C-O bond at the C3 position. bham.ac.uk

These selective transformations are essential tools for the sophisticated elaboration of the this compound scaffold, enabling the synthesis of precisely functionalized molecules for various applications.

Sophisticated Analytical Characterization Techniques for Oxooxolane Carboxamides

High-Resolution Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for determining the precise molecular structure of organic compounds. High-resolution techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the atomic connectivity and mass of (2S)-5-Oxooxolane-2-carboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. creative-proteomics.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise structure of this compound can be confirmed.

While specific spectral data for this compound is not widely published, the analysis of its parent compound, (2S)-5-oxooxolane-2-carboxylic acid, provides a strong basis for interpretation. chemicalbook.comnih.gov The primary difference in the spectra would be the substitution of the carboxylic acid proton (-COOH) with the two protons of the primary amide group (-CONH₂), which would typically appear as two distinct signals or a single broad signal in the ¹H NMR spectrum. The carbonyl carbon of the amide in the ¹³C NMR spectrum would also show a characteristic shift.

The protons on the oxolane ring and the adjacent carbons create a distinct pattern of signals. Protons on carbons adjacent to electron-withdrawing groups, such as the carbonyl and the ring oxygen, are deshielded and appear at higher chemical shifts (further downfield). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the known spectra of (2S)-5-oxooxolane-2-carboxylic acid and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| C=O (Amide) | - | ~172-176 | Amide Carbonyl |

| C=O (Lactone) | - | ~175-180 | Lactone Carbonyl |

| CH (C2) | ~4.5-4.8 | ~75-80 | Alpha-proton adjacent to amide and ring oxygen |

| CH₂ (C3) | ~2.2-2.6 | ~25-30 | Methylene protons |

| CH₂ (C4) | ~2.4-2.8 | ~30-35 | Methylene protons adjacent to lactone carbonyl |

| NH₂ | ~7.0-8.0 (broad) | - | Amide protons |

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₇NO₃), the theoretical monoisotopic mass can be calculated with high precision. This experimental accuracy is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. creative-proteomics.com

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₇NO₃ |

| Theoretical Monoisotopic Mass | 129.0426 u |

| Common Adducts ([M+H]⁺, [M+Na]⁺) | 130.0504 m/z, 152.0325 m/z |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. youtube.com In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected, subjected to fragmentation through collision-induced dissociation, and the resulting product ions are analyzed. nih.govacs.org The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound is expected to proceed through characteristic pathways, including the neutral loss of ammonia (B1221849) (NH₃) from the amide group, loss of carbon monoxide (CO), and cleavage of the oxolane ring. youtube.com Analysis of the mass spectrum of the related ethyl ester of 5-oxotetrahydrofuran-2-carboxylic acid shows key fragments that help predict the behavior of the oxooxolane ring system. nist.gov The combination of Fast Atom Bombardment (FAB) mass spectrometry with enzymatic digestion has also been used to identify related pyroglutamate (B8496135) structures in peptides, highlighting the utility of MS in analyzing cyclic structures. nih.gov

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ Precursor)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 130.05 | 113.02 | 17.03 (NH₃) | Loss of ammonia from the amide group |

| 130.05 | 102.05 | 28.00 (CO) | Loss of carbon monoxide from the lactone |

| 130.05 | 85.03 | 45.02 (CONH₃) | Cleavage of the amide group |

| 113.02 | 85.03 | 28.00 (CO) | Subsequent loss of CO after initial NH₃ loss |

Advanced Mass Spectrometry (MS) Techniques

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For oxooxolane carboxamides, Gas Chromatography (GC) is a valuable tool, particularly when coupled with a mass spectrometer.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. nih.gov Due to the polar nature and low volatility of this compound and its parent acid, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common derivatization strategies include esterification of the carboxylic acid group (in the parent acid) and acylation or silylation of the amide group. nih.govsigmaaldrich.com For instance, studies on the related compound pyroglutamic acid show that it can be converted to its methyl ester and then acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to produce a derivative suitable for GC-MS analysis. nih.govresearchgate.net This approach allows for sensitive detection and quantification, often using electron-capture negative-ion chemical ionization (ECNICI) for enhanced sensitivity. researchgate.net The choice of derivatization reagent and GC conditions, such as the temperature program and column type, must be optimized for the specific analyte. chromatographyonline.com

Table 4: Example GC Method Parameters for Analysis of a Derivatized Oxooxolane Note: These are representative parameters. The optimal conditions depend on the specific derivative and instrumentation.

| Parameter | Description |

| Derivatization | Two-step: Esterification (e.g., with methanolic HCl) followed by Acylation (e.g., with PFPA) researchgate.net |

| GC Column | Capillary column (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector | Split/Splitless, 250°C |

| Detector | Mass Spectrometer (MS) |

| Expected Result | A sharp, symmetrical peak at a specific retention time for the derivatized analyte sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, isolation, and quantification of this compound from complex mixtures. Given the chiral nature of the molecule, chiral HPLC methods are particularly critical for resolving its enantiomers and ensuring the stereochemical purity of the target compound.

Research Findings:

The separation of pyroglutamic acid enantiomers, a closely related compound, has been successfully achieved using chiral stationary phases (CSPs). sigmaaldrich.com One effective method employs an Astec® CHIROBIOTIC® T column, which is based on a macrocyclic glycopeptide. This type of column can be operated in various modes, including reversed-phase, normal-phase, and polar organic modes, offering complementary enantioselectivities. chromatographyonline.comsigmaaldrich.com For the analysis of pyroglutamic acid enantiomers, a reversed-phase isocratic method has been developed. sigmaaldrich.com The mobile phase consists of a mixture of acetonitrile, methanol, acetic acid, and triethylamine, which allows for the baseline separation of the enantiomers. sigmaaldrich.com Detection is typically carried out using a UV detector at 220 nm. sigmaaldrich.com

The quantification of pyroglutamic acid in various samples, including peptides, has also been established through HPLC. nih.gov One approach involves the enzymatic cleavage of the N-terminal pyroglutamate residue with pyroglutamate aminopeptidase, followed by isocratic HPLC separation of the hydrolysate. nih.gov This method has been shown to be effective for peptides with a wide range of molecular weights. nih.gov For more complex analyses involving multiple amino acids, pre-column derivatization with reagents like 9-fluorenylmethyloxycarbonyl (FMOC) chloride can be employed to enhance detection sensitivity. nih.govresearchgate.net

The following interactive table summarizes a typical set of HPLC conditions for the chiral separation of a related compound, pyroglutamic acid, which can be adapted for this compound.

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 23 °C |

| Detector | UV, 220 nm |

| Injection Vol. | 5 µL |

| Sample Conc. | 1 mg/mL in methanol |

Capillary Electrophoresis (CE) in Related Compound Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of this compound and its related impurities. Its advantages include rapid analysis times, low sample and reagent consumption, and unique selectivity.

Research Findings:

Capillary Zone Electrophoresis (CZE) has been successfully applied to the quantification of pyroglutamic acid in biological matrices like plasma and urine. nih.gov A developed CZE method demonstrated good linearity over a concentration range of 0.25 to 10 mmol/L in plasma and 0.15 to 10 mmol/L in urine, with quantification limits of 0.25 mmol/L and 0.15 mmol/L, respectively. nih.gov The method showed good reproducibility, with coefficients of variation for repeatability and intermediate precision being less than 15%. nih.gov Another CE technique, capillary isotachophoresis, has been utilized for the specific determination of pyroglutamic acid in parenteral amino acid solutions. nih.gov

For the chiral separation of related compounds, CE with chiral selectors in the background electrolyte is a powerful tool. nih.gov Various chiral selectors can be employed, including cyclodextrins and antibiotics. nih.govmdpi.com For instance, sulfobutyl ether-β-cyclodextrin has proven effective as a chiral selector for the enantioseparation of indapamide, achieving a resolution of 4.30 in under 6 minutes. nih.gov This approach can be readily adapted for the chiral analysis of this compound. The use of proteins as chiral selectors in CE also presents a viable, albeit more complex, strategy for enantiomeric resolution. nih.gov

The table below outlines the key parameters of a validated CZE method for the quantification of a related compound, pyroglutamic acid.

| Parameter | Plasma | Urine |

| Linearity Range | 0.25 - 10 mmol/L | 0.15 - 10 mmol/L |

| Quantification Limit | 0.25 mmol/L | 0.15 mmol/L |

| Repeatability (CV) | < 15% | < 15% |

| Intermediate Precision (CV) | < 15% | < 15% |

| Recovery | 88% - 101% | 88% - 101% |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.

Research Findings:

X-ray diffraction studies have been instrumental in elucidating the conformational properties of pyroglutamic acid derivatives in peptides. nih.gov For example, the crystal structure of a 2,3-methanopyroglutamic acid-containing peptide revealed a folded conformation in the solid state. nih.gov This demonstrates the power of X-ray diffraction in providing insights into the preferred spatial arrangement of the oxooxolane ring system.

For pharmaceutical compounds, Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying different crystalline forms, known as polymorphs. rigaku.com Polymorphs can exhibit different physicochemical properties, making their control crucial during drug development. PXRD can rapidly distinguish between different phases and can be used to detect trace amounts of polymorphic impurities. rigaku.com In cases where a new polymorphic form is identified, single-crystal X-ray diffraction can be used to determine its complete three-dimensional structure. nih.gov The process of obtaining suitable crystals for X-ray diffraction often involves screening various crystallization conditions, such as vapor diffusion or microbatch methods. youtube.com

Chemometric Methodologies for Complex Analytical Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analyzing this compound, chemometric techniques can be applied to the complex datasets generated by HPLC and other analytical instruments to enhance process understanding and quality control.

Research Findings:

Multivariate analysis is a key component of chemometrics and is increasingly being used in the pharmaceutical industry. nih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze large, complex datasets. nih.govwiley.com For example, PCA can be used to identify patterns and groupings in HPLC data from multiple batches of a product, helping to ensure manufacturing consistency. PLS can be used to build predictive models that correlate spectral data (e.g., from a UV or mass spectrometer detector) with critical quality attributes of the compound.

The application of multivariate data analysis has been shown to be beneficial in various aspects of biotech processing, from optimizing production culture performance to ensuring process comparability across different scales and facilities. sartorius.com In the analysis of natural products, the combination of fingerprinting techniques like HPTLC with mass spectrometry, followed by multivariate data analysis, has been shown to be a powerful approach for sample characterization and differentiation. nih.gov These methodologies can be effectively applied to the analytical data of oxooxolane carboxamides to gain deeper insights into their quality and behavior.

Mechanistic Studies of Biological Activity and Molecular Interactions of 2s 5 Oxooxolane 2 Carboxamide Derivatives

Investigation of Enzyme Substrate Specificity and Catalytic Mechanisms

(2S)-5-Oxooxolane-2-carboxamide and its related structures can serve as substrates for various enzymes. The inherent chirality and functional groups of these molecules, including the lactone and carboxamide moieties, dictate their recognition and processing by specific enzymes. Research in this area aims to identify which enzymes interact with these compounds and to elucidate the catalytic mechanisms involved in their transformation. This understanding is crucial for predicting the metabolic fate and potential biological effects of these derivatives.

The study of copper radical oxidases (CROs) from the Auxiliary Activity Family 5 (AA5) provides a relevant parallel for understanding enzyme specificity. nih.gov These enzymes exhibit a broad substrate scope, acting on various alcohols and producing corresponding aldehydes. nih.gov For instance, some CROs can convert 5-hydroxymethylfurfural (B1680220) (HMF) into the bioplastics monomer furan-2,5-dicarboxylic acid (FDCA). nih.gov This highlights how enzymes can recognize specific functional groups and catalyze transformations, a principle that also applies to the metabolism of oxooxolane carboxamides.

Elucidation of Molecular Target Binding and Protein Interactions

A key aspect of understanding the biological activity of this compound derivatives is identifying their molecular targets. These compounds can bind to various proteins, including receptors and enzymes, thereby modulating their function. The nature and strength of these interactions are determined by the three-dimensional structure of both the compound and the protein's binding site.

Derivatives of this compound have been investigated as potential inhibitors of G protein-coupled receptor kinases (GRKs). nih.gov GRK2, in particular, is a significant therapeutic target due to its role in various cardiovascular and metabolic diseases. nih.gov The binding of inhibitors to GRK2 is influenced by the specific amino acid residues within the active site. The planar nature of the amide bond in carboxamide derivatives can contribute to a higher binding affinity to their biological targets. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Amide Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. For amide derivatives of this compound, SAR investigations provide a roadmap for optimizing their potency and selectivity.

The correlation of specific structural motifs with the modulatory effects of these compounds is a central goal of SAR studies. For instance, in a series of 2-phenyl-oxazole-4-carboxamide derivatives, modifications to the phenyl and oxazole (B20620) rings led to the identification of compounds with potent apoptosis-inducing activity in cancer cells. nih.gov Similarly, for N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of substituents on the pyridyl ring was found to be a critical determinant of their biological activity. mdpi.com These studies underscore the importance of the spatial arrangement of functional groups for effective target engagement.

A computational study on the formation of the amide bond mediated by silane (B1218182) derivatives revealed that both steric and electronic effects of the substrates play a crucial role. rsc.org Less bulky and less acidic alkyl carboxylic acids, along with less bulky and medium basic primary alkyl amines, were found to be more reactive. rsc.org This knowledge can guide the design of more efficient synthetic routes for novel carboxamide derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This tool is invaluable for visualizing and understanding the interactions between a ligand, such as a this compound derivative, and its protein target at the atomic level.

For example, molecular docking studies of benzothiazole (B30560) derivatives bearing benzenesulphonamide and carboxamide moieties revealed excellent binding interactions with their target receptors. researchgate.net In another study, docking simulations of a 1,3,4-oxadiazole-5-fluorocytosine hybrid derivative suggested that it activates caspase-3 by forming a stable complex with the protein. nih.gov These computational approaches allow researchers to predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, which can then be used to guide the synthesis of more potent and selective compounds.

| Compound/Derivative Class | Target | Key Findings from Molecular Docking |

| Benzothiazole-benzenesulphonamide-carboxamides | Various receptors | Excellent binding interaction predicted. researchgate.net |

| 1,3,4-Oxadiazole-5-fluorocytosine hybrid | Caspase-3 | Formation of a stable protein-ligand complex suggested to activate the enzyme. nih.gov |

| 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone cobalt(II) complex | β-ketoacyl-acyl carrier protein synthase III | Docking studies helped understand the orientation and binding interactions. researchgate.net |

Interactive Data Table: Molecular Docking Studies of Carboxamide Derivatives

This interactive table allows for the filtering and sorting of molecular docking data for various carboxamide derivatives.

Cellular and Biochemical Pathway Modulation by Oxooxolane Carboxamides

The biological effects of this compound derivatives are ultimately manifested through their modulation of cellular and biochemical pathways. These compounds can influence a wide range of cellular processes, including cell signaling, metabolism, and gene expression.

Phytochemicals, a broad class of plant-derived compounds, are known to modulate various signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial in cell growth, differentiation, and apoptosis. researchgate.net For example, flavonoids can influence cell survival signaling pathways, offering benefits such as improved brain function and protection against oxidative stress. nih.gov Similarly, oxooxolane carboxamides can be designed to interact with specific components of these pathways.

Impact on Metabolic Pathways Involving γ-Lactones and Carboxylic Acids

This compound and its parent compound, L-pyroglutamic acid (or 5-oxoproline), are key intermediates in the γ-glutamyl cycle, a crucial pathway for glutathione (B108866) (GSH) metabolism and amino acid transport. nih.govnih.gov This cycle intrinsically involves γ-lactones (the pyroglutamyl structure is a γ-lactam, a nitrogen analog of a γ-lactone) and carboxylic acids (amino acids).

The γ-glutamyl cycle is responsible for the breakdown and re-synthesis of glutathione, a vital antioxidant. nih.govyoutube.com In this pathway, γ-glutamyl transpeptidase (GGT) transfers the γ-glutamyl moiety from extracellular GSH to an amino acid, which is then transported into the cell. nih.gov Inside the cell, γ-glutamyl cyclotransferase acts on these γ-glutamyl amino acids to release the amino acid and form 5-oxoproline. nih.govnih.gov Subsequently, the enzyme 5-oxoprolinase hydrolyzes the γ-lactam ring of 5-oxoproline in an ATP-dependent reaction to regenerate glutamate (B1630785), which can then be used to synthesize new glutathione. nih.govnih.gov

The conversion of L-pyroglutamic acid to L-glutamate is considered a potential rate-limiting step in the cycle due to the comparatively lower activity of L-pyrrolidone carboxylate hydrolase (5-oxoprolinase). nih.gov Research in mice has shown that the administration of certain amino acids can lead to an accumulation of pyroglutamate (B8496135) and γ-glutamyl amino acids in tissues like the kidney, liver, and brain, highlighting the dynamic nature of this pathway. nih.gov This suggests that the cellular levels of this compound and related compounds are tightly linked to amino acid metabolism and the cellular redox state through glutathione homeostasis. nih.govnih.gov

Metabolomic studies have further solidified this connection. For instance, analysis of neutrophils undergoing spontaneous apoptosis revealed significant alterations in metabolites related to glutathione metabolism, including L-pyroglutamic acid. nih.gov This indicates that changes in the flux through the γ-glutamyl cycle, and thus the levels of its intermediates, are associated with significant cellular events. nih.gov

Table 1. Involvement of this compound Precursor in Key Metabolic Pathways.

Modulation of Cellular Processes (e.g., cell growth, apoptosis, in related structures)

Derivatives of this compound and its parent structure, pyroglutamic acid, have been shown to modulate fundamental cellular processes, including cell proliferation and apoptosis, in various experimental models. nih.govnih.gov The structural versatility of the pyroglutamic acid scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. researchgate.netclockss.org

Apoptosis and Cell Cycle Arrest: Metabolomic studies directly link L-pyroglutamic acid to apoptosis. In neutrophils undergoing spontaneous apoptosis, a decrease in glutathione levels was accompanied by changes in L-pyroglutamic acid and glutamate pathways. nih.gov This suggests that the degradation of glutathione, which produces pyroglutamic acid, is an integral part of the apoptotic process in these cells. nih.gov The study noted that enzymes involved in glutathione degradation were activated during apoptosis. nih.gov

Synthetic derivatives have also been investigated for their anticancer potential. Carboxamide derivatives, a broad class that includes structures related to this compound, are recognized as a promising group of compounds in anticancer drug discovery. nih.gov For example, a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated cytotoxic effects against neuroblastoma (SKNMC) and liver cancer (Hep-G2) cell lines. nih.gov Although not directly pyroglutamide-based, these findings highlight the potential of the carboxamide functional group in designing cytotoxic agents. nih.govnih.gov Similarly, the polyphenol pyrogallol (B1678534) was found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in C6 glioma cells, demonstrating how related small molecules can impact cancer cell viability. nih.gov

Cell Growth: The impact of these derivatives is not limited to cytotoxicity. In one study, a specific γ-lactone carboxylic acid, 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid, was found to significantly increase the growth of E. coli. researchgate.net This suggests that certain derivatives can have growth-promoting effects, with the authors noting potential significance in stem cell research. researchgate.net

The diverse biological effects, from antifungal and anti-inflammatory to cytotoxic and neuritogenic activities, have been reported for various analogues of L-pyroglutamic acid, underscoring the importance of the specific chemical modifications made to the core structure. nih.govresearchgate.netnih.gov

Table 2. Modulation of Cellular Processes by this compound and Related Structures.

Computational and Theoretical Approaches in Oxooxolane Carboxamide Research

Molecular Modeling and Simulation of Oxooxolane Systems

Molecular modeling and simulations, particularly molecular dynamics (MD), are instrumental in exploring the conformational landscape and dynamic behavior of oxooxolane systems. mdpi.com These methods simulate the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. semanticscholar.org For oxooxolane derivatives, MD simulations can reveal preferred conformations, the stability of different stereoisomers, and the interactions with surrounding solvent molecules or biological macromolecules. mdpi.comsemanticscholar.org

In studies of analogous systems like pyroglutamate (B8496135), which shares the 5-oxoproline core, MD simulations have been used to understand its formation from glutamine residues in proteins. researchgate.net These simulations have shown that the presence of water molecules in the vicinity of the glutamine side chain is crucial for the cyclization reaction to form the pyroglutamate ring. researchgate.net Such insights are transferable to understanding the stability and reactivity of the (2S)-5-Oxooxolane-2-carboxamide ring system.

A typical molecular dynamics simulation setup for an oxooxolane system would involve the parameters outlined in the table below.

| Parameter | Description | Typical Value/Software |

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent environment. | TIP3P, SPC/E for water |

| Ensemble | Statistical mechanics ensemble to control thermodynamic variables. | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Analysis | Properties calculated from the simulation trajectory. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of molecules like this compound. nih.gov These methods solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, charge distribution, and the energies of different electronic states.

For instance, DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule is more reactive. In a study on a related furo[3,4-d]pyrimidine-3(4H)-carboxamide, DFT was used to calculate these properties, providing insights into its potential as an anticancer agent. nih.gov

The following table summarizes key electronic properties that can be obtained from quantum chemical calculations for a molecule like this compound.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Mulliken/NPA Charges | Distribution of electron density among the atoms. | Predicts sites for electrophilic and nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For amide derivatives, QSAR models can predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

The process of developing a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

A QSAR study on glutamine analogs, which are structurally related to this compound, successfully identified key structural features responsible for their anticancer activity. scispace.com The study found that substituents at specific positions on the phenyl ring had a significant impact on the biological activity. scispace.com

The table below illustrates the types of descriptors commonly used in QSAR studies of amide derivatives.

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

Conformational Analysis and Stereochemical Predictions

The biological activity of a chiral molecule like this compound is often intrinsically linked to its three-dimensional conformation and stereochemistry. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. This can be achieved through a combination of molecular mechanics calculations and NMR spectroscopy. nih.gov

For example, a conformational analysis of glutamic acid analogs using NMR and molecular modeling revealed that different isomers adopted distinct preferred conformations in solution. nih.gov This difference in conformational preference was correlated with their varying activities at different glutamate (B1630785) receptor subtypes. nih.gov Such studies highlight the importance of understanding the conformational behavior of a molecule to rationalize its biological function.

Stereochemical predictions are also crucial. The (2S) configuration of the target molecule specifies the absolute arrangement of atoms at the chiral center. Computational methods can be used to predict the relative stabilities of different stereoisomers and to understand how the stereochemistry influences the molecule's interactions with its biological target. researchgate.net The enantiomeric purity of a compound can be critical for its desired biological effect.

Emerging Academic Research Applications and Future Directions for 2s 5 Oxooxolane 2 Carboxamide

Application as Chiral Building Blocks in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. chiralpedia.com (2S)-5-Oxooxolane-2-carboxamide, and its corresponding carboxylic acid, serve as invaluable chiral building blocks in asymmetric synthesis. mdpi.com The inherent chirality of this molecule, derived from the naturally occurring L-glutamic acid, provides a strategic starting point for the construction of complex chiral molecules, obviating the need for often complex and costly asymmetric induction steps. nih.govgoogle.com

The development of novel chiral catalysts and a deeper understanding of stereoselective reactions have enabled the large-scale production of enantiomerically pure compounds. chiralpedia.com In this context, molecules like this compound are utilized to create new chiral catalysts or ligands for asymmetric transformations, leading to products with high enantiomeric excess. chiralpedia.comrsc.org The rigid lactam structure helps to control the stereochemical outcome of reactions at other positions of the molecule.

Table 1: Examples of Asymmetric Reactions Utilizing Pyroglutamic Acid Scaffolds

| Reaction Type | Catalyst/Reagent | Product Type | Significance |

| Asymmetric Alkylation | Phase-Transfer Catalyst | α-Quaternary Chiral Lactams | Synthesis of novel anticancer agents. nih.gov |

| Cycloaddition Reactions | Rhodium Complexes | Chiral Nitriles and Lactams | Access to important pharmacophore fragments. rsc.org |

| Michael Addition | Organocatalysts | Substituted Pyroglutamic Acids | Preparation of neurodegenerative disease drug candidates. mdpi.com |

Role as Key Intermediates in Fine Chemical Synthesis and Pharmaceutical Research

This compound and its parent acid are crucial intermediates in the synthesis of fine chemicals and a variety of pharmaceutical agents. nih.govmdpi.com The pyroglutamic acid framework is present in numerous natural products and biologically active molecules. mdpi.com Its derivatives have shown promise as antagonists for specific purinergic receptors, which are implicated in neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's disease. mdpi.com

The versatility of the pyroglutamic acid scaffold allows for modifications at multiple positions, enabling the synthesis of diverse compound libraries for drug discovery. mdpi.com For instance, a series of L-pyroglutamic acid analogues have been synthesized and evaluated for their antifungal, neuritogenic, antibacterial, and anti-inflammatory activities. nih.gov Some of these compounds demonstrated significantly higher antifungal activity against Phytophthora infestans than commercial fungicides. nih.gov This highlights the potential of this scaffold in developing new therapeutic agents and agrochemicals.

Table 2: Biologically Active Derivatives of Pyroglutamic Acid

| Derivative Class | Biological Activity | Therapeutic/Application Area |

| Pyroglutamic Acid Esters | Antifungal | Agrochemicals nih.gov |

| Substituted Benzylamides | P2X7 Receptor Antagonism | Neurodegenerative Diseases mdpi.com |

| α-Quaternary Lactams | Anticancer | Oncology nih.gov |

| Piperidinyl-β-lactams | Antibacterial | Infectious Diseases nih.gov |

Advanced Materials Science Applications

The unique structural features of this compound also suggest its potential use in advanced materials science, although this area is less explored.

While direct polymerization of this compound is not widely reported, its constituent functional groups—a lactam (cyclic amide) and a carboxamide—offer potential for polymer synthesis. Lactones, which are cyclic esters, are common monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). nih.gov Although lactams are generally more stable than lactones, their ring-opening can be achieved under certain conditions to produce polyamides.

The synthesis of polyesters is often achieved through the polycondensation of diols and dicarboxylic acids. nih.gov The carboxylic acid derivative of this compound could potentially be used as a monomer in such reactions, introducing chirality and specific functionality into the polymer backbone. The development of biodegradable polymers is a significant area of research, and chiral monomers can influence the properties and degradation profiles of these materials. nih.govnih.gov

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials with applications in gas storage, separation, catalysis, and electronics. tcichemicals.comtcichemicals.com These frameworks are constructed from organic linkers and, in the case of MOFs, metal ions. cd-bioparticles.net The linkers are typically bifunctional or multifunctional organic molecules.

The carboxylic acid and amide functionalities present in this compound and its derivatives are common functional groups used as linkers in the synthesis of COFs and MOFs. tcichemicals.comnih.gov The introduction of a chiral, rigid linker like this compound could lead to the formation of chiral COFs or MOFs. Such materials are of great interest for applications in enantioselective separations and asymmetric catalysis. While specific examples of the integration of this particular compound into COFs or MOFs are not yet prevalent in the literature, the principles of framework chemistry suggest its potential in this emerging field. acs.org

Design and Synthesis of Chemical Probes for Biological Systems Investigation

Chemical probes are small molecules used to study and manipulate biological systems. The development of fluorescent probes, in particular, has revolutionized our ability to visualize biological processes in real-time. The scaffold of this compound can serve as a basis for the design of novel chemical probes.

By attaching a fluorophore or other reporter group to the pyroglutamic acid scaffold, it is possible to create probes that target specific enzymes or receptors. The inherent chirality of the scaffold can be crucial for achieving selective binding to biological targets. For example, a rhodol-based fluorescent probe with a spirocyclized scaffold has been developed for imaging β-galactosidase activity in biological samples, demonstrating good cellular permeability and retention. nih.gov The design of probes based on specific molecular scaffolds is a growing area of chemical biology, and the pyroglutamide structure offers a versatile platform for such endeavors. nih.gov

Future Perspectives in Synthetic Methodology and Mechanistic Exploration

The future of research involving this compound is likely to focus on several key areas. The development of greener and more efficient synthetic methods for this compound and its derivatives is an ongoing goal. chiralpedia.com This includes the use of biocatalysis and organocatalysis to minimize waste and avoid the use of toxic metals. chiralpedia.com

There is also significant interest in exploring new types of reactions and transformations starting from this chiral building block. The development of novel catalytic systems that can selectively functionalize the different positions of the pyroglutamate (B8496135) ring will open up new avenues for the synthesis of complex molecules. frontiersin.org Furthermore, a deeper mechanistic understanding of the reactions involving this scaffold will enable more rational design of synthetic routes and catalysts. The integration of computational modeling with experimental work will be crucial in this regard. As our understanding of the biological roles of pyroglutamic acid and its derivatives grows, so too will the demand for new and innovative synthetic approaches to access these important molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.